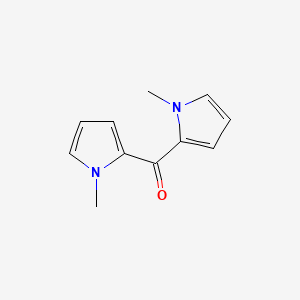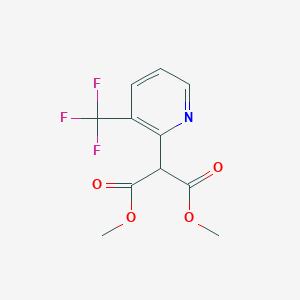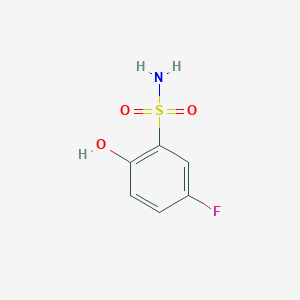
5-Fluoro-2-hydroxybenzenesulfonamide
描述
5-Fluoro-2-hydroxybenzenesulfonamide is an organic compound with the molecular formula C6H6FNO3S It is a derivative of benzenesulfonamide, where a fluorine atom is substituted at the 5th position and a hydroxyl group at the 2nd position of the benzene ring
作用机制
Target of Action
It’s known that similar compounds, such as 5-fluorouracil, primarily target the enzyme thymidylate synthase . This enzyme plays a crucial role in DNA synthesis, making it a common target for many anticancer drugs .
Mode of Action
Based on the mechanism of similar compounds, it’s plausible that it might inhibit its target enzyme, thereby interrupting dna synthesis . This interruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
Similar compounds like 5-fluorouracil are known to affect pathways related to dna synthesis and repair . By inhibiting thymidylate synthase, these compounds can disrupt the synthesis of thymidine monophosphate (dTMP), a critical component of DNA .
Pharmacokinetics
For instance, 5-fluorouracil has an oral bioavailability of approximately 28 to 100% . It’s also known that the coadministration of certain compounds can significantly increase the bioavailability of similar drugs .
Result of Action
Similar compounds like 5-fluorouracil are known to cause cell death, particularly in rapidly dividing cells such as cancer cells . This is primarily due to the disruption of DNA synthesis, which is critical for cell division .
Action Environment
It’s known that the efficacy of similar compounds can be influenced by various factors, including the presence of other drugs, the patient’s metabolic state, and the specific characteristics of the target cells .
生化分析
Biochemical Properties
Sulfonamides, a group of compounds to which 5-Fluoro-2-hydroxybenzenesulfonamide belongs, are known to interact with various enzymes and proteins . For instance, carbonic anhydrase, a zinc-containing metalloenzyme, binds primary sulfonamides with high affinity, forming a coordination bond between the negatively charged amino group and the zinc ion .
Cellular Effects
The cellular effects of this compound are not well-documented. Studies on similar compounds suggest potential effects on cell function. For instance, 5-fluoro-2-oxindole, a related compound, has been shown to inhibit neuropathic pain and modulate various cellular behaviors, including cell apoptosis, autophagy, and epithelial–mesenchymal transition .
Molecular Mechanism
Based on the known interactions of sulfonamides with carbonic anhydrase, it is possible that this compound may exert its effects at the molecular level through similar interactions .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Studies on related compounds suggest that the effects of these compounds can change over time .
Dosage Effects in Animal Models
Studies on related compounds, such as 5-fluoro-2-oxindole, have shown that the effects of these compounds can vary with dosage .
Metabolic Pathways
Studies on related compounds, such as PB-22 and 5F-PB-22, suggest that these compounds are metabolized primarily through ester hydrolysis, yielding a variety of metabolites .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxybenzenesulfonamide typically involves the introduction of the sulfonamide group onto a fluorinated benzene derivative. One common method is the sulfonation of 5-fluoro-2-hydroxybenzene with chlorosulfonic acid, followed by the reaction with ammonia to form the sulfonamide. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反应分析
Types of Reactions
5-Fluoro-2-hydroxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The sulfonamide group can be reduced to form an amine derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-oxobenzenesulfonamide.
Reduction: Formation of 5-fluoro-2-hydroxybenzenamine.
Substitution: Formation of various substituted benzenesulfonamides depending on the nucleophile used.
科学研究应用
5-Fluoro-2-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for carbonic anhydrases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
相似化合物的比较
Similar Compounds
5-Fluoro-2-hydroxybenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonamide.
2-Hydroxybenzenesulfonamide: Lacks the fluorine atom, affecting its reactivity and properties.
5-Fluoro-2-aminobenzenesulfonamide: Contains an amino group instead of a hydroxyl group.
Uniqueness
5-Fluoro-2-hydroxybenzenesulfonamide is unique due to the presence of both the fluorine and hydroxyl groups, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group provides additional sites for chemical modification and interaction with biological targets.
属性
IUPAC Name |
5-fluoro-2-hydroxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H,(H2,8,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKFWYFSEGBWHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50536788 | |
| Record name | 5-Fluoro-2-hydroxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82020-55-1 | |
| Record name | 5-Fluoro-2-hydroxybenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50536788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one](/img/structure/B3057438.png)
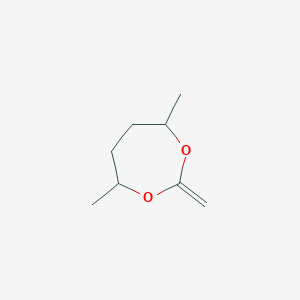

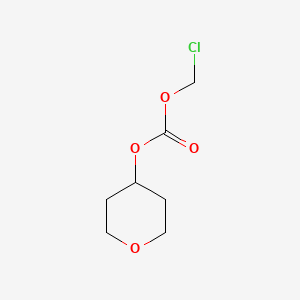
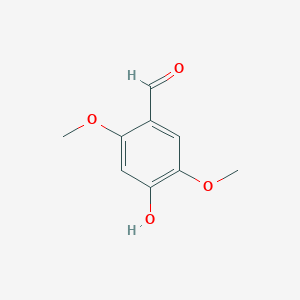
![5H-pyrido[3,4-b]carbazole-5,11(10H)-dione](/img/structure/B3057447.png)
![2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3057448.png)
![Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3057449.png)
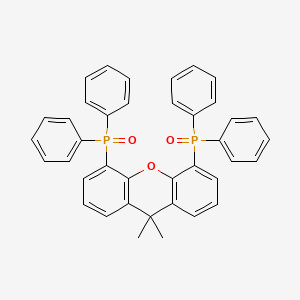


![Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl-](/img/structure/B3057454.png)
